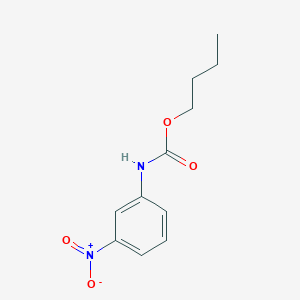

butyl N-(3-nitrophenyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

butyl N-(3-nitrophenyl)carbamate |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-7-17-11(14)12-9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) |

InChI Key |

WKYFETOEICLKPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Studies of Butyl N 3 Nitrophenyl Carbamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the complete atomic framework of butyl N-(3-nitrophenyl)carbamate.

The 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The position of each signal (chemical shift, δ) is influenced by the electron density around the nucleus, while the splitting pattern (multiplicity) in the 1H spectrum reveals the number of neighboring protons.

Analysis of the closely related compound, tert-butyl (3-nitrophenyl)carbamate, reveals characteristic signals for the aromatic protons, including a singlet at 8.30 ppm and doublets at 7.88 and 7.68 ppm. rsc.org For this compound, similar shifts are expected for the aromatic ring, while the butyl group would present a distinct set of signals corresponding to its linear alkyl chain. The carbamate (B1207046) N-H proton typically appears as a broad singlet.

The 13C NMR spectrum for tert-butyl (3-nitrophenyl)carbamate shows the carbamate carbonyl carbon at 152.40 ppm and aromatic carbons between 113.40 and 149.20 ppm. rsc.org A similar pattern is anticipated for the title compound, with additional signals for the four distinct carbon atoms of the butyl chain.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-2 | ~8.4 | t (triplet) | 1H |

| Aromatic H-4/H-6 | ~7.8-8.0 | m (multiplet) | 2H |

| Aromatic H-5 | ~7.5 | t (triplet) | 1H |

| Carbamate N-H | ~7.0 | s (singlet, broad) | 1H |

| O-CH₂ (butyl) | ~4.2 | t (triplet) | 2H |

| O-CH₂-CH₂ (butyl) | ~1.7 | sextet | 2H |

| CH₂-CH₃ (butyl) | ~1.4 | sextet | 2H |

| CH₃ (butyl) | ~0.9 | t (triplet) | 3H |

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbamate) | ~153 |

| Aromatic C-3 (C-NO₂) | ~148 |

| Aromatic C-1 (C-N) | ~140 |

| Aromatic C-5 | ~130 |

| Aromatic C-4/C-6 | ~124 / ~118 |

| Aromatic C-2 | ~114 |

| O-CH₂ (butyl) | ~66 |

| O-CH₂-CH₂ (butyl) | ~31 |

| CH₂-CH₃ (butyl) | ~19 |

| CH₃ (butyl) | ~14 |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for confirming how they are connected. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically between protons separated by two or three bonds. For this compound, COSY would show a clear correlation pathway along the butyl chain: the terminal CH₃ protons would correlate with the adjacent CH₂, which in turn would correlate with the next CH₂, and finally with the O-CH₂ protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment maps protons to the carbon atoms they are directly attached to. It would definitively link each proton signal in the butyl chain to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting different parts of the molecule. Key expected correlations would include the N-H proton to the carbonyl carbon (C=O), the O-CH₂ protons of the butyl group to the carbonyl carbon, and the aromatic protons to their neighboring carbons, confirming the substitution pattern on the phenyl ring.

The carbamate C-N bond has partial double-bond character, which can restrict rotation and lead to the existence of distinct rotational isomers (rotamers), often designated as E and Z. This phenomenon is a known characteristic of carbamates and amides. While not specifically documented for this compound, this dynamic process can be studied using variable-temperature (VT) NMR spectroscopy.

At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each rotamer might be observed. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these changes allows for the calculation of the energy barrier to rotation.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification and Bond Analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the IR spectrum would be expected to show strong absorptions corresponding to the N-H bond, the carbamate carbonyl (C=O) group, the C-O bonds, and the nitro (NO₂) group. Studies on similar N-alkyl-nitrophenylcarbamates show a strong carbonyl stretching band in the region of 1700-1800 cm⁻¹. researchgate.netznaturforsch.com The nitro group typically exhibits two strong stretching vibrations.

Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbamate | N-H stretch | 3400–3250 |

| Carbamate | C=O stretch | 1730–1700 |

| Nitro Group | N-O asymmetric stretch | 1550–1500 |

| Nitro Group | N-O symmetric stretch | 1370–1330 |

| Carbamate | C-O stretch | 1250–1200 |

| Aromatic Ring | C=C stretch | 1600–1450 |

| Alkyl Chain | C-H stretch | 2960–2850 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄N₂O₄, corresponding to a molecular weight of 238.245 g/mol . sigmaaldrich.com

Upon ionization in the mass spectrometer, the molecule forms a molecular ion ([M]⁺˙), which can then break apart into smaller, characteristic fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to confirm the molecular structure. Common fragmentation patterns for carbamates and nitroaromatic compounds allow for a prediction of the key fragments. libretexts.orgchemguide.co.ukslideshare.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion Identity | Associated Loss |

|---|---|---|

| 238 | [C₁₁H₁₄N₂O₄]⁺˙ (Molecular Ion) | - |

| 182 | [O₂NC₆H₄NHCOOH]⁺˙ | Loss of butene (-C₄H₈) |

| 165 | [O₂NC₆H₄NCO]⁺˙ | Loss of butoxy radical (-•OC₄H₉) |

| 138 | [O₂NC₆H₄NH₂]⁺˙ | Loss of C₄H₈ and CO₂ |

| 122 | [C₆H₄NCO]⁺˙ | Loss of butoxy radical and NO₂ |

| 57 | [C₄H₉]⁺ | Butyl cation |

X-ray Crystallography for Elucidating Solid-State Molecular Architecture.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms can be mapped, revealing bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been specifically reported, the solid-state architecture of similar carbamates provides a strong basis for prediction. A key feature would be the formation of intermolecular hydrogen bonds. The carbamate N-H group is a hydrogen bond donor, while the oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups are effective acceptors. scilit.comsemanticscholar.org It is highly probable that molecules would link together via N-H···O=C or N-H···O-N hydrogen bonds, forming extended chains or sheet-like structures in the crystal lattice. researchgate.netresearchgate.net The planarity of the phenyl ring and the carbamate group is also a typical feature that influences molecular packing.

Analysis of Molecular Conformation and Torsion Angles in the Crystalline State.3.4.2. Identification and Characterization of Intramolecular and Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions.3.4.3. Crystal Packing Analysis and Supramolecular Assembly.

Should a crystallographic study of "this compound" become available, a detailed article as per the requested outline could be generated.

Chemical Reactivity and Reaction Mechanisms of Butyl N 3 Nitrophenyl Carbamate

Thermal Decomposition Pathways of N-Arylcarbamates

The thermal degradation of N-arylcarbamates, particularly those with tertiary alcohol-derived alkyl groups, has been a subject of detailed investigation. These studies provide a foundational understanding of the thermal lability of the carbamate (B1207046) linkage, which is applicable to related structures like butyl N-(3-nitrophenyl)carbamate.

Analysis of Decomposition Products (e.g., carbon dioxide, alkenes, amines)

The thermal decomposition of t-butyl N-arylcarbamates in solvents like diphenyl ether proceeds cleanly via a first-order reaction. cdnsciencepub.comingentaconnect.com The primary products identified from this process are the corresponding amine, carbon dioxide, and an alkene. cdnsciencepub.comcdnsciencepub.com For instance, the pyrolysis of t-butyl N-phenylcarbamate yields aniline (B41778), carbon dioxide, and isobutylene. cdnsciencepub.com In some cases, small amounts of a diarylurea have also been detected as a minor byproduct. cdnsciencepub.com This product profile strongly suggests a specific, concerted elimination pathway rather than a radical decomposition. The decomposition of carbamates derived from tertiary alcohols, such as t-pentyl carbamates, results in a mixture of olefin isomers. cdnsciencepub.com

The general decomposition reaction can be represented as: ArNHCOOR → ArNH₂ + CO₂ + Olefin cdnsciencepub.com

Kinetic Studies of Thermal Decomposition and Hammett Plot Analysis

Kinetic studies reveal that the rate of thermal decomposition of N-arylcarbamates is significantly influenced by the electronic nature of the substituents on the aromatic ring. cdnsciencepub.com The reaction follows first-order kinetics, with the rate constants being consistent whether measured by the disappearance of the reactant or the formation of the products (alkene and carbon dioxide). cdnsciencepub.com

A key finding is that electron-withdrawing substituents on the aryl group accelerate the rate of decomposition. cdnsciencepub.comcdnsciencepub.com The rates for t-butyl N-arylcarbamates decrease in the order: p-NO₂ > m-NO₂ > m-Cl > p-Cl > H > m-CH₃ > p-CH₃ > p-OCH₃. cdnsciencepub.com This trend is quantified using the Hammett equation, which relates reaction rates to substituent constants (σ). wikipedia.org A plot of the logarithm of the rate constants against the Hammett σ constants yields a linear relationship. cdnsciencepub.com For the decomposition of t-butyl N-arylcarbamates in diphenyl ether, this plot has a positive slope (ρ value) of +0.54. cdnsciencepub.comingentaconnect.com A positive ρ value indicates that the reaction is facilitated by the withdrawal of electron density from the reaction center. youtube.com This supports a transition state with developing negative charge on the nitrogen atom or the carbonyl oxygen. cdnsciencepub.comingentaconnect.comcdnsciencepub.com

Table 1: Relative Rate Constants for Thermal Decomposition of Substituted t-Butyl N-Arylcarbamates

| Substituent (X in X-C₆H₄NHCOOC(CH₃)₃) | Relative Rate Constant (k/k₀) | Hammett Constant (σ) |

|---|---|---|

| p-NO₂ | 7.94 | +0.78 (or +1.27 for aniline derivatives) cdnsciencepub.com |

| m-NO₂ | 6.03 | +0.71 |

| m-Cl | 2.51 | +0.37 |

| p-Cl | 1.86 | +0.23 |

| H | 1.00 | 0.00 |

| m-CH₃ | 0.83 | -0.07 |

| p-CH₃ | 0.62 | -0.17 |

| p-OCH₃ | 0.45 | -0.27 |

Note: Data derived from studies on t-butyl N-arylcarbamates and may be used to approximate the behavior of this compound. The rate constants are relative to the unsubstituted compound.

Proposed Cyclic Mechanisms for Carbamate Thermolysis

The observed products and kinetic data for the thermal decomposition of N-arylcarbamates are consistent with a concerted, cyclic transition state mechanism. cdnsciencepub.comingentaconnect.com This mechanism is analogous to the pyrolysis of acetates and xanthates. researchgate.net Two main types of cyclic mechanisms have been proposed:

Six-membered cyclic transition state: This is the most widely accepted mechanism for the decomposition of carbamates derived from alcohols with a β-hydrogen. cdnsciencepub.comresearchgate.net It involves the transfer of a β-hydrogen from the alkyl group to the carbonyl oxygen, concomitant with the cleavage of the C-O and N-C bonds. This intramolecular elimination (Ei) reaction proceeds through a charge-separated cyclic transition state, leading directly to the formation of the amine, carbon dioxide, and the alkene. cdnsciencepub.com The small, positive ρ value from Hammett analysis supports some charge separation in this transition state. cdnsciencepub.com

Four-membered cyclic transition state: In cases where the carbamate decomposes to an isocyanate and an alcohol, a four-membered transition state may be involved. researchgate.net This is a competing pathway, though the formation of amine, CO₂, and alkene is predominant for t-alkyl N-arylcarbamates. cdnsciencepub.comresearchgate.net

Hydrolytic Stability and Degradation Kinetics of the Carbamate Linkage

The carbamate linkage is susceptible to hydrolysis, and its stability is highly dependent on pH and the structure of the molecule. Generally, carbamates are more stable towards hydrolysis than esters but less stable than amides. nih.gov The hydrolysis of aryl carbamates in aqueous media can be catalyzed by both acid and base. rsc.orgresearchgate.net

Under basic conditions, the hydrolysis of aryl N-sulfonylcarbamates proceeds through a mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org This leads to the formation of a tetrahedral intermediate. The rate-limiting step can be either the formation or the breakdown of this intermediate. rsc.org For some carbamates, buffer catalysis is also observed, suggesting general base-catalyzed attack of water at the carbamate carbonyl. rsc.orgresearchgate.net

The stability of carbamates towards enzymatic hydrolysis also varies. Acyclic carbamates, such as this compound, are generally less stable than cyclic carbamates. nih.gov The substitution pattern on the nitrogen atom plays a critical role, with aryl-substituted carbamates (Aryl-OCO-NHAlkyl) being among the more labile variants. nih.gov The kinetics of decarboxylation for N-arylcarbamates have been shown to involve zwitterionic carbamic acid species as key, short-lived intermediates. nih.govacs.org

Exploration of Reactions with Various Nucleophilic and Electrophilic Reagents

The reactivity of this compound is dictated by several electrophilic and nucleophilic sites. The carbonyl carbon of the carbamate group is an electrophilic center, susceptible to attack by nucleophiles. The nitro-substituted aromatic ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by the strong electron-withdrawing nitro group. nih.gov

Reactions with nucleophiles, such as aminolysis, are known for related carbamate structures. For example, the reaction of aryl thionocarbamates with n-butylamine has been studied, demonstrating the susceptibility of the carbonyl group to nucleophilic attack. researchgate.net The electron-deficient nature of the aromatic ring in this compound, due to the nitro group, makes it a target for strong nucleophiles like carbanions. nih.gov

The nitrogen atom of the carbamate has lone pair electrons, but their nucleophilicity is significantly diminished by delocalization into the adjacent carbonyl group and the electron-withdrawing nitrophenyl ring. Electrophilic attack is more likely to occur at the oxygen atoms of the nitro group or the carbonyl oxygen.

Influence of the meta-Nitrophenyl Substituent on Reaction Kinetics and Selectivity

The meta-nitrophenyl group exerts a profound influence on the reactivity of the entire molecule. This is primarily due to the strong electron-withdrawing nature of the nitro (NO₂) group. dntb.gov.ua

As established in the kinetic studies of thermal decomposition, the m-nitro substituent has an accelerating effect. cdnsciencepub.com The Hammett constant (σ) for a meta-nitro group is +0.71, indicating a strong electron-withdrawing effect through induction. youtube.com This effect destabilizes the N-C bond of the carbamate, facilitating its cleavage in the transition state of thermal elimination. cdnsciencepub.comcdnsciencepub.com

In the context of hydrolysis, the electron-withdrawing nitro group makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This would be expected to increase the rate of hydrolysis compared to an unsubstituted phenylcarbamate.

Furthermore, the nitro group dramatically alters the reactivity of the aromatic ring. While benzene (B151609) rings typically undergo electrophilic substitution, the powerful deactivating effect of the nitro group makes this compound much less reactive towards electrophiles. Conversely, it activates the ring for nucleophilic aromatic substitution. nih.gov The reduction of the nitro group itself is also a significant reaction pathway, leading to hydroxylamino and amino derivatives, which dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. nih.gov This transformation would fundamentally alter the stability and reactivity of the carbamate linkage. rsc.orgresearchgate.net

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly impacts the reactivity of the benzene ring in this compound. fiveable.menumberanalytics.com This influence is exerted through a combination of the inductive effect and the resonance effect. mdpi.comresearchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the pi electrons of the aromatic ring, further reducing the electron density on the ring. fiveable.me

This strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. fiveable.menumberanalytics.com Any electrophilic attack is directed primarily to the meta positions relative to the nitro group, as the ortho and para positions are more deactivated due to resonance stabilization of the positive charge in the reaction intermediate. nih.gov

Conversely, the reduced electron density on the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a suitable leaving group. The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate formed during this reaction. numberanalytics.comnih.gov In the case of this compound, the nitro group is meta to the carbamate group. While it still deactivates the ring towards electrophiles, its ability to stabilize an intermediate for nucleophilic substitution via resonance at the carbamate position is not possible. youtube.com

Positional Isomer Effects (ortho, meta, para) on the Reactivity of Nitrophenyl Carbamates

The position of the nitro group relative to the carbamate group significantly alters the reactivity of nitrophenyl carbamate isomers. The electronic effects are most pronounced when the nitro group is in the ortho or para position, as these positions allow for direct resonance interaction with the carbamate linkage and the aromatic ring.

In nucleophilic aromatic substitution reactions, an electron-withdrawing group (EWG) like the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex). This stabilization is most effective when the EWG is at the ortho or para position to the site of nucleophilic attack, as the negative charge can be delocalized onto the nitro group through resonance. youtube.com When the nitro group is in the meta position, it cannot participate in this resonance stabilization, and its influence is primarily through the less powerful inductive effect. youtube.com

This difference in stability directly impacts the reaction rate. For instance, the hydrolysis of nitrophenyl carbamates under basic conditions, which proceeds through a nucleophilic attack, is significantly faster for the para-isomer (e.g., 4-nitrophenyl carbamates) because the 4-nitrophenolate (B89219) ion is a very stable leaving group. emerginginvestigators.org

| Isomer Position | Effect on Ring for Electrophilic Substitution | Effect on Ring for Nucleophilic Substitution (at carbamate position) | Dominant Electronic Effect for Stabilization |

|---|---|---|---|

| Ortho | Strongly deactivating | Strongly activating; stabilizes negative intermediate | Resonance and Inductive |

| Meta (this compound) | Strongly deactivating | Weakly activating; does not stabilize negative intermediate via resonance | Inductive |

| Para | Strongly deactivating | Strongly activating; stabilizes negative intermediate | Resonance and Inductive |

Derivatization and Chemical Transformation Reactions

This compound possesses two primary functional groups, the nitro group and the carbamate group, which can be targeted for chemical derivatization and transformation.

Reactions involving the Nitro Group: A principal transformation for aromatic nitro compounds is their reduction to the corresponding amino group. numberanalytics.com This reaction is highly valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the compound's chemical properties. The resulting amine can then serve as a precursor for a wide array of further derivatives.

Reduction to Amine: The nitro group of this compound can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This yields butyl N-(3-aminophenyl)carbamate.

Further Derivatization of the Amine: The newly formed amino group is a versatile functional handle. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring. It can also be acylated or alkylated to form amides or secondary/tertiary amines.

Reactions involving the Carbamate Group: The carbamate moiety can also be a site for chemical transformation.

Hydrolysis: Carbamates can be hydrolyzed under acidic or basic conditions to yield the corresponding amine (3-nitroaniline), alcohol (butanol), and carbon dioxide. The stability of nitrophenyl carbamates towards hydrolysis is pH-dependent. emerginginvestigators.org

Directed ortho-Metalation (DoM): The carbamate group, particularly when it is a di-substituted amide like -OC(O)NEt₂, is known to be a powerful directed metalation group (DMG). acs.org This allows for the specific deprotonation and subsequent functionalization at the position ortho to the carbamate. For this compound, this would enable the introduction of electrophiles at the C2 or C6 positions of the aromatic ring.

| Target Group | Reaction Type | Typical Reagents/Conditions | Product |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂/HCl | Butyl N-(3-aminophenyl)carbamate |

| Carbamate Group | Basic Hydrolysis | NaOH(aq), heat | 3-Nitroaniline (B104315) + Butanol + CO₂ |

| Carbamate Group | Acidic Hydrolysis | H₃O⁺, heat | 3-Nitroaniline + Butanol + CO₂ |

| Aromatic Ring (via DoM) | Directed ortho-Metalation | 1. s-BuLi/TMEDA, -78 °C 2. Electrophile (e.g., I₂) | Butyl 2-iodo-3-nitrophenylcarbamate and/or Butyl 6-iodo-3-nitrophenylcarbamate |

Computational and Theoretical Investigations of Butyl N 3 Nitrophenyl Carbamate

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. It has been widely applied to study various carbamate (B1207046) and nitroaniline derivatives, providing a robust framework for understanding butyl N-(3-nitrophenyl)carbamate. nih.govresearchgate.net

The electronic structure of the molecule, which describes the distribution and energies of its electrons, is also elucidated through these calculations. The optimized geometry reveals a non-planar structure with C1 point group symmetry. nih.gov Key structural parameters, such as the lengths of the C-N, C=O, and N-O bonds, are determined and can be compared with experimental data if available. researchgate.net These calculations provide a foundational understanding of the molecule's shape and the nature of its chemical bonds.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for Carbamate and Nitroaromatic Compounds Calculated using DFT Note: This table presents typical value ranges found in the literature for related compounds, as specific data for this compound is not available.

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| Bond Length | C-N (carbamate) | 1.35 - 1.40 |

| C=O (carbamate) | 1.20 - 1.25 | |

| N-O (nitro) | 1.22 - 1.26 | |

| C-C (aromatic) | 1.38 - 1.42 | |

| Parameter | Angle | **Typical Calculated Bond Angle (°) ** |

| Bond Angle | O-C-N (carbamate) | 108 - 112 |

| C-N-C (carbamate) | 118 - 122 | |

| O-N-O (nitro) | 123 - 127 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be localized primarily on the nitrophenyl group and the carbamate linkage, reflecting the electron-donating character of the amino group and the phenyl ring. Conversely, the LUMO is likely concentrated on the electron-withdrawing nitro group. rsc.org This distribution facilitates intramolecular charge transfer, a characteristic feature of such push-pull systems. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for Nitroaromatic Compounds Note: This table presents typical value ranges found in the literature for related compounds, as specific data for this compound is not available.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 4.5 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their electrophilic character. The hydrogen atoms of the N-H group and the butyl chain would exhibit positive potential.

Mulliken atomic charge analysis provides a quantitative measure of the partial charge on each atom in the molecule. researchgate.net This analysis helps to understand the charge distribution and dipole moment of the molecule. nih.gov In this compound, the nitrogen atom of the nitro group and the carbon atom of the carbonyl group are expected to have positive Mulliken charges, while the oxygen atoms will carry negative charges, consistent with the MEP analysis.

Table 3: Representative Mulliken Atomic Charges for Atoms in Carbamate and Nitroaromatic Moieties Note: This table presents typical charge distributions found in the literature for related compounds, as specific data for this compound is not available.

| Atom | Typical Mulliken Charge (a.u.) |

| O (carbonyl) | -0.4 to -0.6 |

| O (nitro) | -0.3 to -0.5 |

| N (nitro) | +0.5 to +0.7 |

| C (carbonyl) | +0.4 to +0.6 |

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule, researchers can assign the observed spectral bands to specific atomic motions, such as stretching, bending, and torsional vibrations. nih.gov DFT calculations, often using the B3LYP functional, have been shown to reproduce experimental vibrational frequencies with good accuracy, although a scaling factor is sometimes applied to account for anharmonicity and basis set deficiencies. nih.govresearchgate.net

For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the carbamate group, and the symmetric and asymmetric stretches of the NO2 group. The calculated frequencies and their corresponding potential energy distribution (PED) analysis provide a detailed understanding of the molecule's vibrational dynamics. nih.gov

Conformational Analysis Using Molecular Mechanics and Molecular Dynamics Simulations.

While quantum chemical methods provide detailed electronic information, molecular mechanics and molecular dynamics are powerful tools for exploring the conformational landscape of flexible molecules like this compound.

The butyl chain and the carbamate linkage in this compound introduce conformational flexibility. The Potential Energy Surface (PES) describes the energy of the molecule as a function of its geometry. By exploring the PES, it is possible to identify the various stable conformations (rotamers) and the energy barriers between them. nih.govresearchgate.net

Molecular Dynamics Simulations to Assess Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide significant insights into its conformational flexibility and the influence of different solvent environments on its structure and dynamics.

Solvent effects are critical to a molecule's behavior, influencing its conformational preferences and reactivity. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, DMSO, or less polar organic solvents). These simulations can reveal how the solvent shell is structured around the solute and how hydrogen bonding or other non-covalent interactions stabilize or destabilize certain conformations. For instance, in polar solvents, conformations that maximize the exposure of the polar nitro and carbamate groups to the solvent may be favored. In non-aqueous solvents, different conformational preferences may emerge. mdpi.com Studies on other carbamates have shown that solvent, concentration, and pH can strongly influence the equilibrium between different isomers. nih.gov

Table 1: Hypothetical Data from a Molecular Dynamics Simulation of this compound

| Parameter | Value in Water (Hypothetical) | Value in DMSO (Hypothetical) | Description |

| Predominant Conformer | anti | syn | The dominant rotational isomer around the carbamate C-N bond. |

| Average RMSD (Å) | 1.8 | 2.1 | Average deviation from the initial energy-minimized structure. |

| RMSF of Butyl Chain (Å) | 2.5 | 2.3 | Fluctuation of the terminal carbon of the butyl group, indicating its flexibility. |

| RMSF of Nitro Group (Å) | 0.9 | 1.1 | Fluctuation of the nitro group, indicating its rotational freedom. |

| Solvent Accessible Surface Area (Ų) | 250 | 245 | The surface area of the molecule accessible to the solvent. |

This table is for illustrative purposes to show the type of data that can be generated from MD simulations.

In Silico Studies of Molecular Recognition and Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. heraldopenaccess.us It is widely used in drug discovery to predict how a small molecule like this compound might interact with a biological macromolecule, such as a protein or a nucleic acid.

Carbamates are known to act as inhibitors for various enzymes, particularly serine proteases and esterases, by forming a covalent bond with a serine residue in the active site. nih.govdp.tech Molecular docking could be employed to investigate the potential of this compound to bind to the active site of such enzymes. The process involves placing the ligand (this compound) in various positions and orientations within the binding site of the receptor (the macromolecule) and calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores typically indicating a more favorable interaction.

For example, studies on nitroaromatic amides have shown they can bind to the minor groove of DNA, with the nitro group forming specific hydrogen bonds. daneshyari.com Similarly, docking studies of nitro-substituted benzamides with inducible nitric oxide synthase (iNOS) have revealed that the number and orientation of nitro groups are crucial for efficient binding. researchgate.netnih.gov A docking study of this compound against a target protein would predict the most stable binding pose and provide an estimated binding energy (affinity), suggesting whether it is likely to be a potent binder.

Table 2: Hypothetical Molecular Docking Results for this compound with a Serine Protease

| Parameter | Value (Hypothetical) | Unit | Description |

| Binding Affinity | -7.5 | kcal/mol | The estimated free energy of binding. More negative values indicate stronger binding. |

| Predicted Inhibition Constant (Ki) | 2.5 | µM | The predicted concentration required to inhibit 50% of the enzyme's activity. |

| Binding Site | Catalytic pocket | N/A | The region of the protein where the compound is predicted to bind. |

| Covalent Interaction | Serine residue | N/A | Prediction of a covalent bond forming with an active site serine. |

This table is for illustrative purposes to show the type of data that can be generated from molecular docking.

Beyond predicting the binding pose and affinity, molecular docking provides detailed information about the non-covalent interactions between the ligand and the protein. These interactions are crucial for the stability of the complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.

For this compound, the docking results would allow for the identification of specific amino acid residues in the binding pocket that interact with different parts of the molecule. For instance:

The nitro group could act as a hydrogen bond acceptor with donor residues like arginine or lysine.

The carbamate NH group could act as a hydrogen bond donor to the backbone carbonyls of the protein.

The phenyl ring could form pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

The butyl chain could fit into a hydrophobic pocket, interacting with aliphatic residues like leucine, isoleucine, and valine.

Identifying these "hotspots" of interaction is fundamental for understanding the basis of molecular recognition and for the rational design of more potent or selective derivatives. daneshyari.comnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical reaction. uliege.be This is achieved by calculating a set of numerical descriptors for each molecule that encode its physicochemical properties and then using statistical methods to build a mathematical model that relates these descriptors to the observed reactivity.

For this compound, a QSRR model could be developed to predict its reactivity in a specific process, such as its rate of hydrolysis or its inhibitory potency against a target enzyme. The development of a QSRR model typically involves several steps:

Data Collection: A dataset of compounds with similar structures to this compound and their experimentally measured reactivity values is required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., orbital energies, partial charges). Studies on nitroaromatic compounds have successfully used descriptors calculated from both semi-empirical (AM1) and density functional theory (DFT) methods. researchgate.netnih.gov

Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the reactivity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSRR model for the alkaline hydrolysis rate of a series of nitrophenyl carbamates might look like the following equation:

log(k_hyd) = c0 + c1(LogP) + c2(LUMO) + c3*(q_C)

Where:

log(k_hyd) is the logarithm of the hydrolysis rate constant.

LogP is a descriptor for lipophilicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, related to electrophilicity.

q_C is the partial charge on the carbamate carbonyl carbon.

c0, c1, c2, c3 are coefficients determined by the regression analysis.

Such a model would not only allow for the prediction of the reactivity of this compound without performing the experiment but also provide insights into the molecular properties that govern its reactivity. researchgate.netresearchgate.net

Biochemical Interactions and Mechanistic Insights of Nitrophenyl Carbamates

Enzyme Inhibition Studies

Nitrophenyl carbamates represent a class of compounds extensively studied for their potent inhibitory effects on various enzymes, particularly hydrolases. Their mechanism of action often involves the carbamylation of a critical amino acid residue, typically a serine, within the enzyme's active site. This leads to the formation of a stable, inactive carbamyl-enzyme complex, effectively halting the catalytic cycle. The nitrophenyl group serves as a good leaving group, facilitating the reaction. Research has focused on understanding the kinetics, mechanism, and specificity of this inhibition, providing valuable tools for enzymology.

A series of synthetic carbamates have been investigated as inhibitors of human bile-salt-dependent lipase (B570770) (BSDL), an enzyme also known as cholesterol esterase. nih.gov Studies revealed that the structure of the carbamate (B1207046), particularly the nature of the N-alkyl chain, is crucial for enzyme recognition and inhibition. nih.govcapes.gov.br Carbamates such as N-butyl-(4-nitrophenyl)carbamate were identified as potent inhibitors, whereas related compounds with different substitutions were not recognized by the enzyme. nih.govcapes.gov.br

The following table summarizes the inhibitory activity of various carbamates on bile-salt-dependent lipase.

| Compound | Inhibitory Activity |

| N-isopropyl-O-phenyl carbamate | Inhibitor |

| N-methyl-O-phenyl carbamate | Inhibitor |

| N-butyl-(4-nitrophenyl)carbamate | Potent Inhibitor |

| N-phenyl-(4-nitrophenyl)carbamate | Inhibitor |

| N-pentyl-O-phenyl carbamate | Potent Inhibitor |

| O-isopropyl-N-phenyl carbamate | Not Recognized |

| O-methyl-N-phenyl carbamate | Not Recognized |

| O-benzyl-N-isopropyl carbamate | Not Recognized |

| Data sourced from studies on human bile-salt-dependent lipase. nih.govcapes.gov.br |

The inhibition of bile-salt-dependent lipase by reactive nitrophenyl carbamates exhibits characteristics consistent with a mechanism-based process. nih.gov The key kinetic features observed are:

Time-Dependent Inhibition: The inactivation of the enzyme follows first-order kinetics with respect to time. nih.govcapes.gov.br

Saturation Kinetics: The rate of inactivation shows a saturation effect as the concentration of the carbamate inhibitor increases, which is indicative of the initial formation of a reversible enzyme-inhibitor complex (Michaelis complex) before the irreversible inactivation step. nih.govcapes.gov.br

Stoichiometric Inactivation: The process leads to the formation of an inactive enzyme-inhibitor complex with a 1:1 stoichiometry. nih.govcapes.gov.br

Protection by Substrates/Competitive Inhibitors: The presence of a competitive inhibitor can protect the enzyme from inactivation by the carbamate, confirming that the inhibitor acts at the active site. nih.govcapes.gov.br

The inhibitory mechanism does not proceed through the formation of a reactive isocyanate intermediate from the carbamate. nih.govcapes.gov.br Instead, the process is initiated by a nucleophilic attack from an essential residue (e.g., serine) in the enzyme's active site on the carbonyl carbon of the carbamate. nih.govcapes.gov.br This attack leads to the formation of a transient, unstable tetrahedral intermediate. nih.govcapes.gov.br This intermediate then collapses, resulting in the liberation of the alcohol or phenol (B47542) group (in this case, 4-nitrophenol) and the concurrent formation of a stable, inactive carbamyl-enzyme conjugate. nih.govcapes.gov.br

Certain nitrophenyl carbamates have proven useful as active site titrators, which are reagents used to quantify the number of active enzyme molecules in a preparation. Among the carbamates tested, N-butyl-N-methyl-(4-nitrophenyl) carbamate was identified as a specific active-site titrator for bile-salt-dependent lipases. nih.gov The utility for this purpose stems from the direct stoichiometric relationship between the amount of 4-nitrophenol (B140041) released during the reaction and the amount of enzyme that is inhibited. nih.govcapes.gov.br By measuring the burst of released 4-nitrophenol, one can accurately determine the concentration of functional enzyme active sites. nih.gov

As noted, cholesterol esterase is functionally identical to bile-salt-dependent lipase. Studies on porcine pancreatic cholesterol esterase have provided further insights into the inhibitory action of N-butyl nitrophenyl carbamates. Specifically, p-nitrophenyl-N-butyl carbamate (the 4-nitro isomer) and its N-octyl counterpart are potent inhibitors of the enzyme's hydrolysis of p-nitrophenyl butyrate. nih.gov

The inhibition of cholesterol esterase by p-nitrophenyl-N-butyl carbamate is characterized as an irreversible, active site-directed process. nih.gov Evidence for this mechanism includes the observation of saturation kinetics with increasing concentrations of the inhibitor. nih.gov Furthermore, the enzyme's activity can be protected by the presence of a competitive inhibitor, phenylboronic acid, which confirms that the carbamate targets the enzyme's active site. nih.gov

The inhibition proceeds via the formation of a carbamyl-cholesterol esterase complex. nih.gov While the inhibition is potent, it is not completely permanent. Dilution of the inhibited enzyme solution results in a slow, gradual recovery of enzymatic activity, and this rate of recovery can be accelerated by the addition of a strong nucleophile like hydroxylamine. nih.gov This suggests a very slow de-carbamylation or turnover of the butyl carbamyl-enzyme complex. nih.gov

The following table summarizes the key characteristics of the inhibition of cholesterol esterase by p-nitrophenyl-N-butyl carbamate.

| Characteristic | Observation | Implication |

| Kinetics | Saturation kinetics observed with increasing inhibitor concentration. nih.gov | Formation of a reversible enzyme-inhibitor complex prior to inactivation. |

| Site of Action | Enzyme activity is protected by the competitive inhibitor phenylboronic acid. nih.gov | Inhibition is directed at the active site. |

| Mechanism | Gradual return of activity upon dilution; accelerated by hydroxylamine. nih.gov | Inhibition occurs via a carbamyl-enzyme mechanism with a slow turnover. |

| Nature of Inhibition | Potent and considered irreversible under typical assay conditions. nih.gov | Forms a stable covalent bond with an active site residue. |

Inhibition of Cholesterol Esterase by N-Butyl Nitrophenyl Carbamates.

Analysis of Saturation Kinetics and Protection by Competitive Inhibitors

The inhibition of enzymes by nitrophenyl carbamates is characterized by time-dependent saturation kinetics. capes.gov.br This kinetic profile suggests a mechanism that begins with the reversible formation of a non-covalent enzyme-inhibitor complex (E:I), similar to the Michaelis-Menten model for enzyme-substrate interactions. As the concentration of the carbamate inhibitor increases, the rate of inactivation approaches a maximum, indicating that the enzyme's active sites are becoming saturated. capes.gov.br

This process can be described by the following scheme: E + I ⇌ E:I → E-I'

Where E is the free enzyme, I is the inhibitor, E:I is the initial non-covalent complex, and E-I' is the inactivated carbamylated enzyme. The dissociation constant for the initial complex is denoted as KS, and the first-order rate constant for the subsequent inactivation step is k2. nih.gov

Crucially, the enzyme's activity can be preserved in the presence of competitive inhibitors. capes.gov.br When a competitive inhibitor, which also binds to the active site, is introduced, it competes with the nitrophenyl carbamate for access to the enzyme's catalytic machinery. This competition reduces the rate of carbamylation and inactivation, providing strong evidence that nitrophenyl carbamates are active-site-directed reagents. capes.gov.br

Detailed Mechanism of Carbamyl-Enzyme Formation and Turnover

The inactivation of serine hydrolases by nitrophenyl carbamates proceeds through the formation of a stable carbamyl-enzyme conjugate. This process is initiated by a nucleophilic attack from a key serine residue in the enzyme's active site on the electrophilic carbonyl carbon of the carbamate. nih.govcapes.gov.br

The detailed mechanism involves several key steps:

Formation of the Encounter Complex: The inhibitor first binds non-covalently to the enzyme's active site, forming the initial E:I complex. nih.gov

Formation of a Tetrahedral Intermediate: The active site serine's hydroxyl group attacks the carbonyl carbon of the carbamate. This forms an unstable, negatively charged tetrahedral intermediate, which is stabilized by the enzyme's "oxyanion hole." nih.gov

Carbamylation and Leaving Group Departure: The tetrahedral intermediate collapses. The bond between the carbonyl carbon and the nitrophenoxy oxygen breaks, leading to the release of the nitrophenol (or nitrophenolate ion under basic conditions) leaving group. capes.gov.bremerginginvestigators.org This results in the formation of a covalent bond between the enzyme and the carbamyl group, creating the inactive carbamyl-enzyme (E-I'). capes.gov.br

The release of the colored 4-nitrophenolate (B89219) ion during the inhibition of some enzymes by p-nitrophenyl carbamates allows for the convenient spectrophotometric monitoring of the reaction progress. emerginginvestigators.org

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The inhibitory potency and specificity of nitrophenyl carbamates are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have elucidated how modifications to both the alkyl chain and the nitrophenyl ring influence their biological activity.

Impact of Alkyl Chain Length on Inhibitory Potency and Specificity

The length of the N-alkyl chain is a critical determinant of the inhibitory power of nitrophenyl carbamates. capes.gov.br Studies on various enzymes, including lipases and proteases, have consistently shown that increasing the length of the alkyl chain enhances inhibitory effects. capes.gov.br For instance, N-butyl-(4-nitrophenyl) carbamate and N-pentyl-O-phenyl carbamates are significantly more potent inhibitors of bile-salt-dependent lipase than their counterparts with shorter methyl or isopropyl chains. capes.gov.br

This relationship is attributed to the hydrophobic nature of the enzyme's binding pocket. Longer alkyl chains can establish more extensive van der Waals interactions within the hydrophobic regions of the active site, leading to a more stable initial enzyme-inhibitor complex (a lower KS value) and more efficient subsequent carbamylation. datapdf.com This principle allows for the fine-tuning of inhibitor specificity; for example, chymotrypsin (B1334515) is more effectively inhibited by carbamates with hexyl or butyl chains, while elastase prefers smaller butyl or propyl chains, reflecting the different sizes of their respective substrate-binding pockets. datapdf.com

Table 1: Interactive Data on Alkyl Chain Length and Enzyme Inhibition (Note: Data is illustrative, based on general findings from multiple sources. Specific values can vary significantly based on the enzyme and experimental conditions.)

| N-Alkyl Group | Relative Inhibitory Potency | Rationale |

|---|---|---|

| Methyl | Low | Limited hydrophobic interaction with the active site. |

| Ethyl | Moderate | Increased hydrophobic contact compared to methyl. |

| Propyl | High | Favorable interactions within the binding pockets of some enzymes like elastase. datapdf.com |

| Butyl | Very High | Strong hydrophobic interactions, leading to potent inhibition of enzymes like chymotrypsin and cholesterol esterase. capes.gov.brdatapdf.com |

| Pentyl | Very High | Enhanced binding due to increased chain length. capes.gov.br |

Effects of Nitrophenyl Substitution Pattern on Biological Activity

The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties of the carbamate and, consequently, its reactivity and biological activity. The nitro group is strongly electron-withdrawing, which makes the nitrophenoxy group a better leaving group. This property is crucial for the carbamylation reaction. emerginginvestigators.orgrsc.org

Studies on related compounds like nitrobenzyl carbamates show that the fragmentation rate, a key step in their mechanism of action, is sensitive to the electronic effects of substituents on the aromatic ring. researchgate.netrsc.org Electron-donating groups tend to accelerate fragmentation, while electron-withdrawing groups, like the nitro group, have a more complex influence depending on their position. rsc.org For the hydrolysis of the carbamate, the electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's serine residue. emerginginvestigators.org

The substitution pattern affects the pKa of the corresponding nitrophenol, which influences its ability to act as a leaving group. For example, 4-nitrophenol (from para-substitution) has a pKa of ~7.15, making it a good leaving group under physiological conditions. emerginginvestigators.org While direct comparative studies on the inhibitory potency of ortho-, meta-, and para-nitrophenyl (B135317) butylcarbamates are not extensively detailed in the provided search results, the general principle is that the electronic effect of the nitro group is strongest at the para and ortho positions. The meta-position, as in butyl N-(3-nitrophenyl)carbamate, would still exert a significant electron-withdrawing effect, rendering the compound an effective enzyme inhibitor, though its potency might differ from the ortho and para isomers.

Elucidation of Molecular Targets and Biochemical Pathways Affected by Nitrophenyl Carbamates

The primary molecular targets of nitrophenyl carbamates are a broad class of enzymes known as serine hydrolases. inrae.fr This enzymatic superfamily plays critical roles in a vast array of physiological processes. By inactivating these enzymes, nitrophenyl carbamates can disrupt numerous biochemical pathways.

Identified molecular targets include:

Acetylcholinesterase (AChE): Inhibition of AChE is the mechanism of action for carbamate insecticides and some nerve agents. By preventing the breakdown of the neurotransmitter acetylcholine, these compounds cause overstimulation of the nervous system. youtube.comwikipedia.org

Lipases and Esterases: Enzymes such as pancreatic lipase, cholesterol esterase, and bile-salt-dependent lipase are key targets. nih.govcapes.gov.br Inhibition of these enzymes interferes with lipid metabolism and digestion.

Proteases: Serine proteases like trypsin and chymotrypsin, which are involved in digestion and other processes, are also inhibited by nitrophenyl carbamates designed with appropriate specificity. datapdf.com

Fatty Acid Amide Hydrolase (FAAH): Certain O-aryl carbamates are potent inhibitors of FAAH, an enzyme that degrades endocannabinoids like anandamide. Inhibition of FAAH elevates endocannabinoid levels, leading to analgesic and anti-inflammatory effects. scispace.comresearchgate.net

The biochemical pathways affected are a direct consequence of the inhibited enzyme's function. For example:

Cholinergic Neurotransmission: Disrupted by the inhibition of acetylcholinesterase.

Lipid Digestion and Transport: Impaired due to the inactivation of various lipases and cholesterol esterase.

Protein Digestion: Affected by the inhibition of digestive serine proteases.

Endocannabinoid Signaling: Modulated through the inhibition of FAAH.

Oxidative Stress Pathways: Some studies suggest that carbamates can interfere with cellular defense mechanisms against oxidative stress, such as the Nrf2 signaling pathway, although the effects can be complex and dependent on exposure time. nih.gov

Advanced Applications in Chemical Research

Utilization as Protecting Groups in Multi-Step Organic Synthesis

In the complex world of multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to ensure specific chemical reactions occur at desired locations within a molecule. organic-chemistry.org Carbamates, in particular, are widely used for the protection of amines. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is a very common amine protecting group, valued for its stability in basic and nucleophilic conditions. rsc.orgwikipedia.org

The N-(3-nitrophenyl)carbamate moiety, while less common than the Boc group, offers an alternative strategy for amine protection. The stability and cleavage (deprotection) of carbamate (B1207046) protecting groups are influenced by the electronic nature of the substituents on the phenyl ring. For instance, nitrophenyl carbamates are generally more labile to certain conditions compared to their unsubstituted phenyl counterparts.

The following table summarizes common deprotection methods for carbamate protecting groups:

| Protecting Group | Deprotection Conditions | Reference(s) |

| tert-Butyloxycarbonyl (Boc) | Strong acids (TFA, HCl), Heat (>80 °C) | wikipedia.orgsigmaaldrich.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., piperidine) | wikipedia.org |

| Carboxybenzyl (Cbz) | Hydrogenolysis (H₂, Pd/C) | masterorganicchemistry.com |

| Nitrophenyl carbamates | Mild basic conditions | emerginginvestigators.org |

Role as Key Synthetic Intermediates for the Production of Diverse Complex Molecules

Butyl N-(3-nitrophenyl)carbamate serves as a valuable starting material for the synthesis of a variety of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a wide array of chemical transformations. This versatility makes it a key intermediate in synthetic pathways.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. libretexts.org This can be achieved using various reagents, such as iron powder in the presence of an acid, or catalytic hydrogenation. For example, the reduction of a related compound, tert-butyl (2-nitrophenyl)carbamate, to tert-butyl (2-aminophenyl)carbamate has been accomplished using iron(III) chloride and hydrazine (B178648) hydrate. nih.gov The resulting aminophenylcarbamate can then be used in subsequent reactions, such as amide bond formation. nih.gov

Once the amino group is unmasked, it can be diazotized and converted to a variety of other functional groups, or it can participate in coupling reactions to form larger, more complex structures. The carbamate portion of the molecule can also be manipulated. For instance, the entire N-(3-aminophenyl)carbamate unit can serve as a building block in the synthesis of heterocyclic compounds or other biologically active molecules. The synthesis of various substituted benzamido-phenylcarbamate derivatives has been reported, starting from the corresponding aminophenylcarbamate. nih.gov

The strategic placement of the nitro group at the meta position on the phenyl ring also influences the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to the positions ortho and para to the nitro group. libretexts.org

Development as Chemical Probes and Tools for Mechanistic Enzymology

The specific reactivity of this compound and related compounds makes them suitable for development as chemical probes and tools in the study of enzyme mechanisms. The nitrophenyl group, in particular, has been utilized in the design of substrates and inhibitors for various enzymes.

For instance, N-methyl-N-(o-nitrophenyl)carbamates have been developed as photolabile protecting groups for alcohols. researchgate.net This allows for the "caging" of a biologically active molecule, rendering it inactive until it is released by photolysis. This technique provides precise spatial and temporal control over the release of the active compound, which is highly valuable in studying biological processes. researchgate.net

Furthermore, nitrophenyl carbamates can act as inhibitors of certain enzymes. The carbamate moiety can react with nucleophilic residues, such as serine, in the active site of an enzyme, leading to covalent modification and inactivation. The rate of this inactivation can be monitored, often spectrophotometrically by following the release of the nitrophenolate ion, providing insights into the enzyme's catalytic mechanism. The study of 4-nitrophenyl carbonates and carbamates as base-labile protecting groups highlights the spectroscopic handle that the nitrophenol leaving group provides. emerginginvestigators.org

The table below shows examples of how nitrophenyl-containing compounds are used in enzymology:

| Compound Type | Application | Mechanism/Observation | Reference(s) |

| N-methyl-N-(o-nitrophenyl)carbamates | Photolabile protecting groups (caging) | Light-induced removal of the protecting group to release an active alcohol. | researchgate.net |

| 4-Nitrophenyl carbamates | Enzyme substrates/inhibitors | Hydrolysis releases 4-nitrophenol (B140041), which can be monitored spectrophotometrically. | emerginginvestigators.org |

Precursors for Advanced Polymeric Materials and Functional Monomers

The bifunctionality of this compound, with the potential to unmask an amino group from the nitro group and the presence of the carbamate linkage, makes it a candidate as a precursor for the synthesis of advanced polymeric materials and functional monomers.

Following the reduction of the nitro group to an amine, the resulting aminophenyl carbamate can be used as a monomer in polymerization reactions. For example, the amino group can react with diisocyanates or diacyl chlorides to form polyureas or polyamides, respectively. The carbamate group itself could potentially be incorporated into the polymer backbone or serve as a pendant group that imparts specific properties to the resulting material.

The synthesis of polymers with precisely controlled architectures and functionalities is a major area of materials science. The use of functional monomers like derivatives of this compound allows for the introduction of specific chemical handles into the polymer structure. These handles can be used for post-polymerization modification, such as cross-linking or the attachment of other molecules, to tailor the material's properties for specific applications.

Application as Ligands in Coordination Chemistry, particularly with Transition Metals (e.g., Palladium)

The nitrogen and oxygen atoms within the carbamate group of this compound, as well as the potential amino group derived from the nitro functionality, can act as coordination sites for metal ions. This allows the molecule and its derivatives to function as ligands in coordination chemistry.

While specific studies on the coordination of this compound with palladium were not found, the general principles of coordination chemistry suggest its potential as a ligand. The nitrogen of the carbamate and the oxygen of the carbonyl group can form chelate rings with transition metals. After reduction of the nitro group, the resulting aniline-type amine provides an additional strong binding site.

Palladium complexes are of significant interest due to their extensive use as catalysts in a wide range of organic reactions, most notably cross-coupling reactions. The electronic and steric properties of the ligands coordinated to the palladium center are crucial in determining the catalyst's activity and selectivity. The development of new ligands is therefore a continuous effort in the field of organometallic chemistry and catalysis. Ligands derived from this compound could potentially offer unique electronic and steric environments around a metal center, leading to novel catalytic activities.

Q & A

Q. What are the optimal synthetic routes for butyl N-(3-nitrophenyl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reacting a chloroformate derivative (e.g., butyl chloroformate) with 3-nitroaniline under basic conditions. Key steps include:

- Base Selection: Triethylamine is commonly used to neutralize HCl byproducts, improving reaction efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates.

- Yield Optimization: Evidence from analogous carbamates shows yields of ~70–90% when stoichiometric ratios are maintained and temperatures are controlled (0–25°C) .

- Purity Validation: Recrystallization from methanol or ethanol removes unreacted starting materials, as confirmed by single-spot TLC (Rf = 0.82 in ethanol/DMSO) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

Methodological Answer:

- <sup>1</sup>H NMR Spectroscopy: Key peaks include aromatic protons (δ 7.2–8.8 ppm for nitrophenyl groups) and the carbamate N-H signal (δ ~9.8 ppm, broad singlet) . Discrepancies in peak splitting (e.g., δ 8.28 ppm for meta-nitro substitution ) help distinguish regioisomers.

- Mass Spectrometry: Molecular ion peaks at m/z ~251.32 g/mol confirm the molecular formula .

- Elemental Analysis: Percent composition (e.g., C: 60.46%, N: 10.85%) validates purity .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and Mercury resolve structural ambiguities in carbamate derivatives?

Methodological Answer:

- Data Collection: High-resolution X-ray diffraction data (e.g., twinned crystals) are processed using SHELXL for refinement. Hydrogen-bonding patterns (e.g., N–H···O interactions) are mapped to confirm carbamate geometry .

- Visualization in Mercury: Overlaying multiple structures identifies conformational differences (e.g., nitro group orientation). Depth cueing and ellipsoid plots improve clarity .

- Graph Set Analysis: Hydrogen-bonding networks (e.g., R2<sup>2</sup>(8) motifs) are classified to understand packing efficiency .

Q. What computational strategies predict the biological interactions of this compound with enzymes or receptors?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): The nitro group’s electron-withdrawing effects are modeled to assess binding affinity to acetylcholinesterase (a pesticide target) or cyclooxygenase (anti-inflammatory target) .

- MD Simulations (GROMACS): Simulate hydrolysis of the carbamate group in aqueous environments to predict metabolic stability .

- QSAR Models: Correlate substituent effects (e.g., nitro vs. chloro groups) with bioactivity using Hammett σ constants .

Q. How do reaction mechanisms differ when synthesizing carbamate derivatives with varying nitro-substituted aryl groups?

Methodological Answer:

- Kinetic Studies: Para-nitro substitution (e.g., in N-(4-nitrophenyl)carbamate) accelerates reactions due to stronger electron withdrawal, while meta-substitution (as in the target compound) requires longer reaction times .

- Isolation of Intermediates: Trapping intermediates (e.g., mixed carbonates) via low-temperature NMR identifies rate-limiting steps .

- DFT Calculations: Compare activation energies for nucleophilic attack on carbonyl carbons in ortho/meta/para isomers .

Q. What strategies address contradictions in spectroscopic or crystallographic data for carbamates?

Methodological Answer:

- Impurity Profiling: HPLC-MS detects byproducts (e.g., hydrolyzed amines) that may skew NMR integrals .

- Twinned Crystals: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Dynamic NMR: Variable-temperature studies resolve rotational barriers in carbamate groups causing peak broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.